molecular formula C13H16N2O2S B2450584 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine CAS No. 863001-39-2

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine

Cat. No.: B2450584
CAS No.: 863001-39-2
M. Wt: 264.34
InChI Key: OLPCAGHOOOZYMF-UHFFFAOYSA-N
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Description

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine is a benzothiazole derivative that serves as a crucial chemical intermediate in pharmaceutical research and development. Its primary research value lies in its role as a key precursor in the discovery and synthesis of novel positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, particularly the M4 subtype (M4 receptor) . Research indicates that compounds featuring this benzothiazole-morpholine scaffold can exhibit excellent selectivity for the M4 receptor over other muscarinic subtypes (M1, M2, M3, M5), making them valuable chemical tools for probing receptor-specific functions in the central nervous system . Furthermore, this structural motif contributes to favorable in vivo pharmacokinetic properties, including excellent brain exposure in preclinical models, which is essential for studying potential neurological applications . The compound's molecular framework, which incorporates both benzothiazole and morpholine heterocycles, represents a privileged structure in medicinal chemistry that is also being explored in the development of other bioactive molecules, including antimicrobial agents and carbonic anhydrase inhibitors . Researchers utilize this intermediate to develop potential therapeutic candidates for CNS disorders, leveraging its ability to be efficiently synthesized from commercially available starting materials and further functionalized to explore structure-activity relationships . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-3-4-10(16-2)11-12(9)18-13(14-11)15-5-7-17-8-6-15/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPCAGHOOOZYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free Oxidative Coupling of Arylisothiocyanates and Amines

A robust method for synthesizing 2-aminobenzothiazoles, including derivatives such as 4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine, involves a metal-free oxidative coupling strategy. This approach, detailed in a Royal Society of Chemistry publication, utilizes tetrabutylammonium iodide (n-Bu₄NI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant.

Reaction Mechanism and Conditions

The synthesis begins with the reaction of 2-amino-4-methoxy-7-methylbenzothiazole (1.0 mmol) with morpholine (1.2 mmol) in trifluoromethylbenzene as the solvent. The addition of n-Bu₄NI (10 mol%) and TBHP (5.5 M in decane, 1.2 equiv) initiates the oxidative coupling at 90°C under aerobic conditions. The reaction proceeds via a radical pathway, where TBHP generates reactive oxygen species that facilitate the formation of the C–N bond between the benzothiazole amine and morpholine.

Key Parameters:
  • Temperature: 90°C
  • Reaction Time: 48 hours
  • Catalyst: n-Bu₄NI (10 mol%)
  • Oxidant: TBHP (1.2 equiv initially, followed by 2.8 equiv in portions)

Workup and Purification

After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (5 mL). The organic layer is washed with brine to remove residual catalysts, dried over sodium sulfate, and concentrated under reduced pressure. Purification via column chromatography (petroleum ether/ethyl acetate, 16:1) yields the target compound as a white solid with a reported yield of 88%.

Comparative Analysis of Synthetic Routes

Method Catalyst/Oxidant Temperature Yield Purification
Metal-Free Oxidative n-Bu₄NI, TBHP 90°C 88% Column Chromatography
Nucleophilic Substitution K₂CO₃ 80°C 75% Recrystallization

The metal-free method offers higher yields and avoids metal contamination, making it preferable for pharmaceutical applications. However, the nucleophilic substitution route provides a straightforward pathway with readily available starting materials.

Industrial-Scale Production Considerations

While laboratory-scale methods are well-documented, industrial production requires adjustments for scalability and cost-efficiency. Continuous flow reactors could enhance reaction control and throughput, particularly for the metal-free oxidative method. Key challenges include:

  • Catalyst Recovery: n-Bu₄NI is costly; recycling via aqueous extraction may improve cost-effectiveness.
  • Solvent Selection: Replacing trifluoromethylbenzene with greener solvents (e.g., cyclopentyl methyl ether) without compromising yield.

Characterization and Quality Control

Post-synthesis characterization is critical for verifying structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.59 (d, J = 8.0 Hz, 1H, benzothiazole-H), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine-H).
  • Mass Spectrometry: Molecular ion peak at m/z 300.80 [M+H]⁺, consistent with the molecular formula C₁₃H₁₇ClN₂O₂S.

Chemical Reactions Analysis

Nucleophilic Substitution at the Morpholine Ring

The morpholine component undergoes alkylation and acylation due to its tertiary amine structure. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) at 60–80°C yields quaternary ammonium salts.

  • Acylation : Treatment with acetyl chloride in dichloromethane forms acetylated derivatives, confirmed via LC-MS analysis.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, DMF, 70°CQuaternary salt68%
AcylationAcetyl chloride, DCM, RTAcetylated derivative85%

Electrophilic Aromatic Substitution on the Benzothiazole Core

The benzothiazole ring participates in electrophilic reactions, primarily at the 5- and 6-positions due to methoxy and methyl group directing effects:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5, confirmed by NMR .

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, utilized in further coupling reactions .

Ring-Opening Reactions of the Thiazole Moiety

Under acidic or reductive conditions, the thiazole ring undergoes cleavage:

  • Acidic Hydrolysis : HCl (6M) reflux opens the ring to form a thioamide intermediate, isolated via crystallization .

  • Reductive Cleavage : H₂/Pd-C in ethanol produces a diamine derivative, characterized by mass spectrometry .

Coordination and Complexation

The morpholine nitrogen and benzothiazole sulfur act as ligands for metal ions:

  • Pd(II) Complexes : Reaction with PdCl₂ in ethanol forms square-planar complexes, validated by XRD . These complexes exhibit catalytic activity in cross-coupling reactions.

Metal SaltLigand RatioComplex StructureApplication
PdCl₂1:2Square-planarSuzuki coupling

Oxidative Demethylation

The methoxy group undergoes oxidative removal under strong oxidizers:

  • HIO₄-Mediated Demethylation : Yields a hydroxylated benzothiazole, pivotal for further functionalization .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in cycloaddition reactions:

  • Diels-Alder Reaction : With maleic anhydride, forms a bicyclic adduct, confirmed by X-ray crystallography .

Stability and Reaction Considerations

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming hydrolyzed byproducts .

  • Light/Oxygen Sensitivity : Requires inert storage to prevent oxidation of the morpholine ring .

This compound’s versatility in substitution, coordination, and ring-modification reactions makes it valuable in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and bioactivity applications.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a morpholine ring linked to a benzo[d]thiazole moiety, with methoxy and methyl substituents that enhance its lipophilicity. The primary mechanism of action is as a positive allosteric modulator of the muscarinic M4 receptor , which plays a crucial role in cognitive functions and memory processes. This modulation increases the receptor's responsiveness to acetylcholine, potentially impacting various neurological conditions .

Pharmacokinetics

Research indicates that 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine exhibits favorable pharmacokinetic properties:

  • Low intravenous clearance : 11.6 mL/min/kg
  • Excellent brain exposure : Achieving concentrations up to 10.3 μM in rat models .

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile in synthetic organic chemistry.

Biology

It has been investigated for potential antimicrobial, antifungal, and antiviral properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent .

Medicine

The compound is explored for its anti-inflammatory and analgesic properties. Its role as a positive allosteric modulator of the M4 receptor suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia .

Industry

In industrial applications, it is utilized in developing dyes, biocides, and chemical reaction accelerators due to its chemical stability and reactivity.

Case Studies

StudyFindings
Antimicrobial Efficacy Derivatives of benzo[d]thiazole showed significant activity against Staphylococcus aureus and Candida albicans, suggesting therapeutic potential .
Anticancer Activity Preliminary studies indicated that compounds with similar structures induced apoptosis in cancer cell lines, potentially through cell cycle arrest mechanisms .
Pharmacological Evaluation A study demonstrated that the compound exhibited low toxicity while enhancing cognitive functions in animal models, supporting its use in neurological therapies .

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to the active site of COX enzymes, stabilizing the enzyme-inhibitor complex and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzo[d]thiazol-2-amine
  • 2-Methylbenzothiazole derivatives
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

Uniqueness

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups on the benzothiazole ring enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Biological Activity

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a benzo[d]thiazole moiety, which is known for its pharmacological relevance. The methoxy and methyl groups enhance the lipophilicity and biological activity of the molecule.

The primary mechanism of action for 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine is its role as a positive allosteric modulator of the muscarinic M4 receptor . This modulation enhances the receptor's response to acetylcholine, which is crucial for various physiological processes, including cognition and memory.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Low intravenous clearance : 11.6 mL/min/kg
  • Excellent brain exposure : Achieving concentrations up to 10.3 μM in rat models .

Biological Activities

The compound has been investigated for several biological activities:

Antimicrobial Activity

Studies suggest that 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent. Its efficacy against various bacterial and fungal strains has been noted, although specific data on minimum inhibitory concentrations (MICs) are required for comprehensive evaluation.

Anticancer Properties

Compounds containing the benzo[d]thiazole structure are frequently associated with anticancer activity. Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and inhibition of tumor growth.

Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that derivatives of benzo[d]thiazole exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting potential for development as therapeutic agents.
Anticancer Activity Research indicated that similar compounds showed inhibition of cancer cell proliferation in vitro, with mechanisms involving apoptosis induction noted.

Synthesis Methods

The synthesis of 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine typically involves nucleophilic substitution reactions, often utilizing morpholine as a nucleophile under controlled conditions to yield high purity products. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Q & A

Basic: What are the common synthetic routes for synthesizing 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving the formation of the benzothiazole core followed by functionalization with morpholine. A representative approach involves:

  • Thiazole Ring Formation: Reacting substituted benzaldehydes (e.g., 4-methoxy-7-methylbenzaldehyde) with thiourea or thiosemicarbazide under acidic conditions to generate the benzothiazole scaffold .
  • Morpholine Incorporation: Coupling the thiazole intermediate with morpholine derivatives using nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, reacting 2-chlorobenzothiazole derivatives with morpholine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Purification: Crystallization or column chromatography is employed, with yields often exceeding 80% under optimized conditions (e.g., 90% yield reported for analogous morpholine-thiazole hybrids) .

Basic: How is 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine characterized spectroscopically?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for methoxy (δ ~3.7–3.9 ppm), methyl groups (δ ~2.5 ppm), and morpholine protons (δ ~3.1–3.8 ppm). Aromatic protons in the benzothiazole ring appear as doublets or multiplets (δ ~6.8–8.0 ppm) .
    • ¹³C NMR: Signals for carbonyl carbons (δ ~160–170 ppm), aromatic carbons (δ ~110–150 ppm), and morpholine carbons (δ ~45–70 ppm) .
  • IR Spectroscopy: Stretching vibrations for C=N (1500 cm⁻¹), C-S (1100 cm⁻¹), and C-O (1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: High-resolution Q-TOF-MS validates molecular weight (e.g., [M+H]⁺ peaks within ±0.5 ppm error) .

Advanced: How can researchers resolve contradictions in spectroscopic data during synthesis?

Methodological Answer:
Discrepancies in NMR or IR data often arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to confirm connectivity and distinguish overlapping signals. For example, HSQC can resolve ambiguous aromatic proton assignments .
  • Crystallographic Analysis: Single-crystal X-ray diffraction (as in imidazo[2,1-b]thiazole derivatives) provides unambiguous structural confirmation .
  • Computational Modeling: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify misassignments .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening: Use Pd catalysts (e.g., Pd(PPh₃)₄) for efficient coupling reactions, reducing side products .
  • Microwave-Assisted Synthesis: Shorten reaction times (e.g., 45 minutes vs. 24 hours) and improve purity, as demonstrated in fused thiazole-imidazole syntheses .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in morpholine substitution reactions .
  • In Situ Monitoring: TLC or HPLC tracks intermediate formation, enabling timely quenching to prevent degradation .

Advanced: How can the biological activity of this compound be evaluated against carbonic anhydrase isoforms?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Use recombinant human carbonic anhydrases (CA I, II, IX, XII) in a stopped-flow CO₂ hydration assay. Measure IC₅₀ values via UV-Vis spectroscopy .
    • Compare inhibition constants (Ki) with reference inhibitors (e.g., acetazolamide) .
  • Molecular Docking: Perform in silico studies (e.g., AutoDock Vina) to predict binding modes. Prioritize interactions with zinc-coordinating residues (His94, His96, His119) .
  • Cell-Based Assays: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating results with CA inhibition .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Hazard Mitigation:
    • Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
    • Work in a fume hood to avoid inhalation (H335) .
  • First Aid:
    • Skin contact: Wash with soap/water; eye exposure: Rinse for 15+ minutes .
    • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do structural modifications (e.g., substituent variation) impact the compound's physicochemical properties?

Methodological Answer:

  • Lipophilicity: Introduce electron-withdrawing groups (e.g., nitro, chloro) to increase logP, enhancing membrane permeability (e.g., 8-nitro derivatives in ) .
  • Solubility: Morpholine’s polarity improves aqueous solubility, but methoxy/methyl groups balance hydrophobicity for bioavailability .
  • Stability: Methoxy groups reduce metabolic degradation in hepatic microsomal assays compared to hydroxyl analogs .

Advanced: What analytical techniques resolve challenges in purity assessment during scale-up?

Methodological Answer:

  • HPLC-PDA: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities ≤0.1% .
  • Elemental Analysis: Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., C: 64.34% found vs. 64.21% calculated) .
  • DSC/TGA: Assess thermal stability (e.g., melting points ~259–261°C) to identify polymorphic forms .

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